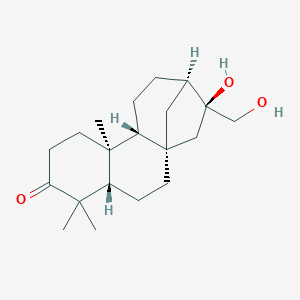

ent-16S,17-Dihydroxykauran-3-one

Description

Contextualization within Diterpenoid Chemistry

Diterpenoids are a class of chemical compounds composed of twenty carbon atoms, derived from four isoprene (B109036) units. bartleby.comwikipedia.org They are biosynthesized in plants, animals, and fungi from geranylgeranyl pyrophosphate (GGPP). bartleby.comwikipedia.org These compounds are characterized by their high lipophilicity and are generally odorless. slideshare.net Diterpenoids are not a single uniform group; rather, they encompass a wide variety of molecular structures, which can be acyclic, bicyclic, tricyclic, tetracyclic, or macrocyclic. slideshare.net This structural diversity gives rise to a broad spectrum of biological activities. researchgate.net

Functionalized diterpenes are technically referred to as diterpenoids, although the terms are often used interchangeably in scientific literature. wikipedia.org These molecules can possess various functional groups, including alcohol, aldehyde, and ketone groups. bartleby.com The specific compound of interest, ent-16S,17-Dihydroxykauran-3-one, is a tetracyclic diterpenoid, belonging to the ent-kaurane subclass. Its structure is characterized by a perhydrophenanthrene subunit (rings A, B, and C) fused to a cyclopentane (B165970) D ring. mdpi.com

Significance of ent-Kaurane Diterpenoids in Natural Product Research

The ent-kaurane diterpenoids are a prominent class of natural products that have garnered considerable attention from researchers due to their wide distribution in the plant kingdom and their diverse and potent biological activities. nih.govrsc.org The designation "ent" signifies an enantiomeric relationship to the normal kaurane (B74193) series, involving an inversion of carbon configurations at specific positions in the molecular skeleton. mdpi.comnih.gov

These compounds are particularly abundant in plant genera such as Isodon, Pteris, and Annonaceae. nih.govnih.gov Scientific investigations have revealed that ent-kaurane diterpenoids exhibit a range of significant biological effects, including anti-tumor, antibacterial, and anti-inflammatory activities. nih.govrsc.org This has made them attractive targets for medicinal chemists and pharmacologists in the search for new therapeutic agents. nih.gov The structural diversity within the ent-kaurane family, arising from various chemical modifications to the parent skeleton, contributes to their wide array of biological functions. nih.gov Research into this class of compounds continues to uncover novel structures and potential applications in medicine. rsc.org For instance, studies have explored their potential as anti-HIV agents and their ability to inhibit cancer cell migration. nih.govwikidata.org

Overview of Research Trajectories for this compound

This compound is a specific member of the ent-kaurane diterpenoid family. Its chemical formula is C₂₀H₃₂O₃. nih.gov Research on this particular compound has focused on its isolation from natural sources and the elucidation of its chemical structure.

It has been identified and isolated from several plant species, most notably from the genus Euphorbia. nih.gov Specific plants from which this compound has been extracted include Euphorbia sieboldiana, Euphorbia ebracteolata, and Euphorbia stracheyi. nih.govresearchgate.net The isolation of this compound is often part of broader phytochemical investigations of these plants, which are known to produce a variety of structurally diverse diterpenoids. researchgate.net

Initial studies have also begun to explore the biological activities of this compound. For example, research on diterpenoids isolated from Euphorbia stracheyi, including this compound, has involved evaluations of their cytotoxic effects against various human cancer cell lines. researchgate.net

Below is a summary of the key chemical information for this compound.

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₃ |

| Molecular Weight | 320.47 g/mol |

| IUPAC Name | (1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-6-one |

| CAS Number | 135683-73-7 |

| Synonyms | 16-Epiabbeokutone, ent-3-oxokaurane-16α,17-diol |

Properties

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDUJZZNNBJFAB-XYYNDNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929108 | |

| Record name | 16,17-Dihydroxykauran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135683-73-7 | |

| Record name | Kauran-3-one, 16,17-dihydroxy-, (16alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135683737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dihydroxykauran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Ent 16s,17 Dihydroxykauran 3 One

Botanical Sources and Distribution

ent-16S,17-Dihydroxykauran-3-one and structurally related ent-kaurane diterpenoids are distributed across a diverse range of plant families. The primary sources identified in scientific literature include the Euphorbiaceae, Annonaceae, and Asteraceae families.

The genus Euphorbia is a significant source of diterpenoids, including this compound. This compound has been successfully isolated from the roots of several Euphorbia species. medchemexpress.comnih.gov

Euphorbia ebracteolata : The roots of this plant are a known source from which this compound (also referred to as ent-3-oxokaurane-16α,17-diol) has been isolated. medchemexpress.comresearchgate.net

Euphorbia sieboldiana : This species is another confirmed botanical source of the compound. nih.gov

Euphorbia kansuensis : Research has also documented the presence of this compound in Euphorbia kansuensis. medchemexpress.com

Euphorbia stracheyi : Chemical investigation of the whole plants of Euphorbia stracheyi led to the isolation of ent-16S,17-dihydroxy-kaurane-3-one. researchgate.net

The table below summarizes the occurrence of the compound in these Euphorbia species.

| Plant Species | Plant Part | Isolated Compound |

| Euphorbia ebracteolata | Roots | This compound medchemexpress.com |

| Euphorbia sieboldiana | Not Specified | This compound nih.gov |

| Euphorbia kansuensis | Not Specified | This compound medchemexpress.com |

| Euphorbia stracheyi | Whole Plant | This compound researchgate.net |

The Annonaceae family is a rich source of ent-kaurane diterpenoids. While this compound itself has not been the primary focus in studies of this family, numerous structurally similar compounds have been isolated, indicating the biosynthetic potential for such structures within the family.

Annona squamosa (Sugar apple) *: Phytochemical analysis of the fruits and stems has yielded a variety of ent-kaurane diterpenoids. rjpponline.orgresearchgate.net Notably, 16β,17-dihydroxy-ent-kauran-19-oic acid, a closely related analogue, was isolated from the fruits. ebi.ac.uknih.govnih.govmdpi.com

Annona cherimola (Cherimoya) *: This species is also a known source of 16β,17-dihydroxy-ent-kauran-19-oic acid and other ent-kaurane derivatives. nih.govfrontiersin.orgresearchgate.net

Xylopia laevigata : Investigations of the stems and leaves have led to the identification of several ent-kaurane diterpenoids, including ent-16β,17-dihydroxy-kauran-19-oic acid. researchgate.netscielo.brscienceopen.commdpi.com

The following table highlights key ent-kaurane diterpenoids found in these Annonaceae species.

| Plant Species | Plant Part | Related ent-Kaurane Compound |

| Annona squamosa | Fruits, Stems | 16β,17-dihydroxy-ent-kauran-19-oic acid rjpponline.orgresearchgate.netnih.gov |

| Annona cherimola | Fruits | 16β,17-dihydroxy-ent-kauran-19-oic acid nih.gov |

| Xylopia laevigata | Stems, Leaves | ent-16β,17-dihydroxy-kauran-19-oic acid researchgate.netscienceopen.com |

The Asteraceae family, one of the largest families of flowering plants, is another significant reservoir of ent-kaurane diterpenoids.

Siegesbeckia pubescens : This plant is a well-documented source of various ent-kaurane diterpenoids, such as ent-16β,17-dihydroxy-kauran-19-oic acid. tandfonline.comresearchgate.netkoreascience.kr

Siegesbeckia orientalis : Extensive phytochemical studies have revealed a wealth of diterpenoids, including numerous ent-kaurane and ent-pimarane derivatives. mdpi.comresearchgate.netkoreascience.kr

Baccharis leptophylla : While not a direct source of this compound, this plant has been found to contain other ent-kaurane diterpenoids like ent-19-al-17,16β-dihydroxykaurane and ent-3β,16β,19-trihydroxykaurane. scielo.org.bo

This demonstrates the widespread occurrence of the ent-kaurane skeleton within the Asteraceae family.

The ent-kaurane diterpenoid framework is not limited to the aforementioned families. It is a widespread class of secondary metabolites found in various other plant taxa. Other families known to produce ent-kauranes include Lamiaceae, Celastraceae, Erythroxylaceae, and Rhyzophoraceae. scielo.org.bo The genus Croton (from the Euphorbiaceae family) is also a recognized source of these compounds. thaibinhjmp.vn Furthermore, ent-kaurane diterpenoids have been isolated from different divisions of the plant kingdom, including liverworts such as Jungermannia tetragona. nih.gov The Coffea genus is a major source of ent-kaurane diterpenoids like cafestol (B1668206) and kahweol. mdpi.com

Advanced Isolation and Purification Techniques for ent-Kaurane Diterpenoids

The isolation and purification of this compound and related diterpenoids from complex plant matrices require a combination of modern and classical phytochemical techniques. The general workflow involves extraction followed by multi-step chromatographic separation.

Extraction : The initial step typically involves the extraction of dried and powdered plant material (e.g., roots, stems, leaves) with organic solvents. Solvents such as methanol, ethanol, or dichloromethane (B109758) are commonly used to macerate the plant material and extract a broad spectrum of secondary metabolites, including diterpenoids. thaibinhjmp.vnscispace.com The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Separation : Due to the complexity of the crude extract, a series of chromatographic techniques are employed for fractionation and purification.

Column Chromatography (CC) : This is a fundamental technique used for the initial fractionation of the crude extract. Various stationary phases are utilized, including:

Silica Gel : Widely used for separating compounds based on polarity.

MCI Gel : A reversed-phase polymer used for separating moderately polar compounds. nih.gov

Sephadex LH-20 : An alkylated dextran (B179266) gel used for size exclusion and partition chromatography, effective for separating diterpenoids from other classes of compounds like flavonoids and phenolics. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for the final purification of ent-kaurane diterpenoids, offering high resolution and sensitivity. Reversed-phase columns (e.g., C18) are commonly used with solvent systems typically composed of methanol/water or acetonitrile/water mixtures in various proportions. thaibinhjmp.vnnih.gov This technique allows for the isolation of pure compounds with purities often exceeding 95%. nih.gov

Structure Elucidation : Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for determining the carbon skeleton and the precise placement of functional groups. scielo.org.bothaibinhjmp.vn

Mass Spectrometry (MS) : Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the exact molecular formula of the compound. researchgate.net

The table below summarizes the common techniques used in the isolation and characterization of ent-kaurane diterpenoids.

| Technique | Purpose |

| Solvent Extraction (Methanol, Ethanol) | Initial extraction of compounds from plant material. thaibinhjmp.vn |

| Column Chromatography (Silica Gel, MCI, Sephadex) | Fractionation of crude extract. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the detailed chemical structure. thaibinhjmp.vn |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. researchgate.net |

Chemical Synthesis and Semisynthesis of Ent 16s,17 Dihydroxykauran 3 One and Its Analogs

Total Synthesis Approaches to ent-Kaurane Core Structures

The construction of the tetracyclic ent-kaurane core is a significant challenge in organic synthesis that has attracted considerable attention. magtech.com.cnresearchgate.net This framework is characterized by a perhydrophenanthrene system (rings A, B, and C) fused to a cyclopentane (B165970) D-ring, often with a distinctive bicyclo[3.2.1]octane unit. nih.govresearchgate.net The complexity and diverse biological activities of ent-kauranoids make them compelling targets for synthetic chemists. researchgate.net

Over the decades, various innovative strategies have been developed to assemble this intricate architecture. Early total syntheses, while groundbreaking, were often lengthy and low-yielding. nih.gov More recent approaches have focused on efficiency and stereocontrol, employing a range of modern synthetic methods. Key strategies that have been successfully implemented include:

Convergent Synthesis: This approach involves preparing key fragments of the molecule separately before joining them at a late stage. For instance, a convergent route to highly oxidized ent-kaurane diterpenoids has been demonstrated using a Hoppe's homoaldol reaction followed by a BF₃·OEt₂ mediated intramolecular Mukaiyama-Michael-type reaction to form the tetracyclic core. magtech.com.cnnih.gov

Diels-Alder Cycloadditions: Intramolecular Diels-Alder reactions have proven powerful for the simultaneous construction of the B and C rings of the kaurane (B74193) skeleton. magtech.com.cn Regio- and diastereoselective intermolecular Diels-Alder reactions have also been used to assemble the carbon framework at an early stage. magtech.com.cn

Radical Cyclizations: Radical-based methods, such as those mediated by samarium(II) iodide (SmI₂) or photoredox catalysis, have been employed to forge key ring systems, including the bicyclo[3.2.1]octane core. magtech.com.cnresearchgate.net

Polyene Cyclizations: Biomimetic approaches that mimic the natural cyclization of geranylgeranyl pyrophosphate have been utilized, although they can present challenges in controlling stereochemistry. nih.gov

Rearrangement Strategies: Some syntheses proceed through intermediates that undergo controlled skeletal rearrangements to furnish the desired ent-kaurane framework. nih.gov

These diverse strategies have enabled the total synthesis of numerous ent-kaurane natural products, including highly oxidized and rearranged analogs like maoecrystal V, (-)-trichorabdal A, and lungshengenin D. magtech.com.cnnih.gov

Table 1: Key Reactions in Total Synthesis of ent-Kaurane Cores

| Reaction Type | Key Feature | Example Application | Reference(s) |

| Mukaiyama-Michael Reaction | Forms tetracyclic core | Synthesis of Lungshengenin D | magtech.com.cnnih.gov |

| Diels-Alder Reaction | Constructs B and C rings | Synthesis of (±)-sculponeatin N | magtech.com.cn |

| Radical Cyclization | Forges the D ring | Synthesis of (±)-sculponeatin N | magtech.com.cn |

| SmI₂-mediated Cyclization | Forms tetracyclic core | Synthesis of principinol D | nih.gov |

| Polyene Cyclization | Biomimetic approach | Synthesis of (±)-steviol | nih.gov |

Semisynthetic Modifications from Natural ent-Kaurane Precursors

Given the complexity of total synthesis, semisynthesis starting from readily available natural ent-kaurane diterpenoids is an attractive and widely used alternative for generating analogs. researchgate.net Natural products like steviol (B1681142), kaurenoic acid, and oridonin (B1677485) can be isolated in large quantities from plant sources and serve as valuable starting materials. nih.govmdpi.comtandfonline.com This approach allows for the targeted modification of specific functional groups to produce novel derivatives and explore structure-activity relationships. researchgate.netmdpi.com

Olefin Dihydroxylation Methodologies (e.g., Modified Prévost-Woodward Conditions)

A key transformation in the synthesis of ent-16S,17-Dihydroxykauran-3-one from a precursor like ent-kaur-16-en-19-oic acid is the dihydroxylation of the exocyclic double bond at C-16. Several methods are available for this conversion.

The Prévost reaction and its Woodward modification are classic methods for the anti- and syn-dihydroxylation of alkenes, respectively. organic-chemistry.org The Prévost reaction involves the addition of iodine in the presence of a silver carboxylate in anhydrous conditions, leading to an anti-diol derivative. The Woodward modification introduces water to the reaction, which intercepts a key intermediate to yield a syn-diol. organic-chemistry.org

A significant improvement on these methods involves the use of catalytic systems to avoid stoichiometric amounts of expensive silver salts and toxic halogens. organic-chemistry.org A modified Prévost-Woodward reaction has been successfully applied to the synthesis of ent-16α,17-dihydroxykauran-19-oic acid from ent-kaur-16-en-19-oic acid. ichem.mdresearchgate.net This catalytic approach can utilize oxidants like (diacetoxy-λ³-iodanyl)benzene (DIB) or sodium periodate (B1199274) (NaIO₄) in the presence of lithium bromide (LiBr) to achieve diastereoselective dihydroxylation. researchgate.netresearchgate.net

Other common dihydroxylation methods include:

Osmium Tetroxide (OsO₄): Catalytic osmylation, typically using N-methylmorpholine N-oxide (NMO) as the co-oxidant, is a reliable method for the syn-dihydroxylation of alkenes and has been used in the modification of steviol. researchgate.netnih.gov

Table 2: Olefin Dihydroxylation Methods for ent-Kaurenes

| Method | Reagents | Stereoselectivity | Application Example | Reference(s) |

| Modified Prévost-Woodward | NaIO₄ / LiBr | syn-dihydroxylation | Dihydroxylation of ent-kaur-16-en-19-oic acid | researchgate.netresearchgate.net |

| Modified Prévost | PhI(OAc)₂ / LiBr | anti-dihydroxylation | General olefin dihydroxylation | researchgate.net |

| Catalytic Osmylation | OsO₄ (cat.), NMO | syn-dihydroxylation | Dihydroxylation of steviol derivatives | nih.gov |

Targeted Derivatization at Hydroxyl and Ketone Moieties

Once the diol functionality is installed, further derivatization of hydroxyl and ketone groups within the ent-kaurane scaffold is a common strategy to create diverse analogs. mdpi.com For the synthesis of this compound, a ketone must be present at the C-3 position. If the starting material lacks this feature, it must be introduced via oxidation of a C-3 hydroxyl group.

Common transformations include:

Oxidation of Alcohols: Secondary alcohols can be oxidized to the corresponding ketones using a variety of reagents. Mild conditions are often preferred to avoid unwanted side reactions on the complex scaffold. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent suitable for the mild oxidation of secondary alcohols to ketones. nih.gov Other reagents like pyridinium (B92312) dichromate (PDC) have also been employed. nih.gov

Reduction of Ketones: Conversely, ketones can be selectively reduced to alcohols. A diastereoselective reduction of a ketone has been achieved using SmI₂ in the presence of PhSH. nih.gov

Esterification and Amidation: Hydroxyl and carboxylic acid functionalities can be readily converted to esters and amides, respectively, to modulate the compound's properties. mdpi.comunizg.hr For example, atractyligenin (B1250879) has been derivatized at its C-19 carboxylic acid to produce a series of amides. mdpi.com

These modifications are crucial for probing the biological activities of the kaurane skeleton, as studies have shown that the presence and position of oxygenated functional groups can significantly influence efficacy. mdpi.commdpi.com

Strategies for Stereoselective Synthesis

Controlling stereochemistry is paramount in the synthesis of complex natural products like ent-kauranes. Both total and semisynthetic approaches must address the challenge of installing multiple stereocenters with the correct relative and absolute configuration.

Strategies to achieve stereoselectivity include:

Substrate Control: The inherent conformational rigidity of the tetracyclic kaurane skeleton often directs incoming reagents to attack from the less sterically hindered face, leading to high diastereoselectivity. For instance, epoxidation of the A-ring in an oridonin derivative occurs selectively from the less hindered β-face. nih.gov

Chiral Catalysis: Asymmetric catalysis is a cornerstone of modern synthesis. While less common in late-stage functionalization of complex diterpenoids, it is crucial in total synthesis for setting key stereocenters early on.

Directed Reactions: Existing functional groups on the kaurane scaffold can be used to direct reagents to a specific position and face of the molecule. This is a key principle in C-H functionalization strategies. nih.gov

Stereoselective Cyclizations: Reactions like the inverse-electron-demand hetero-Diels-Alder (IED HDA) have been optimized to proceed in a highly regio- and stereoselective manner for the construction of new rings fused to the kaurane core. nih.govnih.gov Similarly, Fe-mediated hydrogen atom transfer (HAT) reactions have enabled regioselective and diastereoselective cyclizations. acs.org

Biocatalysis: Fungi and enzymes can perform highly regio- and stereoselective hydroxylations at positions that are difficult to access through traditional chemical methods. mdpi.com

Through the careful application of these strategies, chemists can navigate the complex stereochemical landscape of the ent-kaurane framework to access specific isomers and biologically active analogs.

Structure Activity Relationship Sar Studies of Ent 16s,17 Dihydroxykauran 3 One and Ent Kaurane Diterpenoids

Influence of Hydroxylation Patterns on Biological Activities

Hydroxylation at various positions on the ent-kaurane skeleton is a key determinant of biological activity. The presence, position, and stereochemistry of hydroxyl groups can profoundly impact the potency and selectivity of these compounds.

Significance of C-2, C-3, C-7, C-14, C-16, and C-17 Hydroxylations

Hydroxylation at specific carbon atoms of the ent-kaurane core has been shown to be critical for various biological activities. For instance, hydroxylation at positions C-2, C-3, C-16, and C-17 in kaurenoic acid derivatives has been linked to significant immunomodulatory activity. mdpi.com

Studies have shown that the presence of hydroxyl groups, particularly at C-7 and/or C-14, can be related to an increase in the antitumor activity of kaurane (B74193) diterpenoids. mdpi.com Furthermore, polyhydroxylated kaurane diterpenes often exhibit enhanced antitumor activity. mdpi.com The introduction of a hydroxyl group at the C-2 position of ent-kaurane diterpenoids through biotransformation has been shown to enhance their allelopathic activity. mdpi.com Similarly, microbial hydroxylation at the C-3 position can increase the antimicrobial activity of certain diterpenes. mdpi.com

The hydroxylation pattern on the D-ring, specifically at C-16 and C-17, is also crucial. For example, ent-16β,17-dihydroxy-kauranes have been used as substrates in biotransformation studies to produce other bioactive derivatives. nih.gov The presence of a diol at C-16 and C-17 is a common feature in several naturally occurring and biologically active ent-kaurane diterpenoids.

Impact of Keto Group (C-3) on Bioactivity Profiles

The presence of a keto group at the C-3 position of the ent-kaurane skeleton significantly influences the bioactivity profile of these compounds. The introduction of a carbonyl group at C-3 can modulate the cytotoxic and other pharmacological effects.

For instance, ent-16α,17-dihydroxykauran-3-one has been investigated for its biological activities, including apoptosis induction in cancer cells. iiarjournals.org The presence of the 3-keto group is a distinguishing feature of this and other related bioactive diterpenes. researchgate.net The oxidation of a hydroxyl group at C-3 to a ketone can alter the molecule's electronic properties and its ability to interact with biological targets. Research has also indicated that the presence of a carbonyl at C-3 can affect the metabolism of these compounds by microorganisms. nih.gov

Stereochemical Determinants of Biological Activity

C-16 Stereochemistry and Its Role in Target Interaction

The stereochemistry at the C-16 position plays a pivotal role in the biological activity of ent-kaurane diterpenoids. The orientation of the hydroxyl group or other substituents at this position can significantly affect how the molecule binds to its biological target.

Role of Other Functional Group Modifications (e.g., Acetylation, Epoxidation, Carboxylic Acid)

Besides hydroxylation and the C-3 keto group, other functional group modifications such as acetylation, epoxidation, and the presence of a carboxylic acid group can significantly alter the bioactivity of ent-kaurane diterpenoids.

Acetylation: The acetylation of hydroxyl groups can modify the lipophilicity and bioavailability of the parent compound, often leading to enhanced activity. For example, acetylated derivatives of ent-kaurane diterpenoids have shown potent biological effects. nih.gov

Epoxidation: The introduction of an epoxide ring, for instance between C-16 and C-17, creates a strained ring system that can be more reactive and may lead to different biological activities compared to the corresponding diol. mdpi.com

Carboxylic Acid: The presence of a carboxylic acid group, typically at C-19, can significantly impact the biological properties. For instance, kaurenoic acid, which possesses a carboxylic acid at this position, exhibits a wide range of bioactivities. researchgate.net The conversion of this carboxylic acid to its methyl ester has been shown to dramatically increase its cytotoxic activity, highlighting the importance of this functional group in modulating the pharmacological profile. hebmu.edu.cn

Table 1: Summary of Structure-Activity Relationships for ent-Kaurane Diterpenoids

| Structural Feature | Position(s) | Influence on Biological Activity | References |

|---|---|---|---|

| Hydroxylation | C-2, C-3, C-16, C-17 | Immunomodulatory activity | mdpi.com |

| Hydroxylation | C-7, C-14 | Increased antitumor activity | mdpi.com |

| Keto Group | C-3 | Modulates cytotoxicity and apoptosis induction | iiarjournals.orgresearchgate.net |

| Stereochemistry | C-16 | Critical for target interaction | mdpi.com |

| Absolute Configuration | ent-series | Determines overall molecular shape and bioactivity | nih.govmdpi.com |

| Acetylation | Various OH groups | Modifies lipophilicity and can enhance activity | nih.gov |

| Epoxidation | C-16, C-17 | Alters reactivity and biological profile | mdpi.com |

| Carboxylic Acid/Ester | C-19 | Significantly influences cytotoxicity | hebmu.edu.cn |

Dimerization and Complex ent-Kaurane Structures and their Biological Implications

The structural diversity of ent-kaurane diterpenoids extends beyond simple monomeric compounds to the formation of complex dimeric and other intricate structures. This dimerization is a significant area of study as it can lead to compounds with novel or enhanced biological activities. The formation of these complex molecules can occur naturally in plants or be achieved through synthetic or semi-synthetic methods.

The dimerization of ent-kaurane diterpenoids often results in molecules with significantly altered pharmacological profiles compared to their monomeric precursors. This can include increased potency and selectivity in their cytotoxic effects against cancer cells, as well as other biological activities such as anti-inflammatory and antimicrobial effects. The linkage between the two monomeric units can vary, leading to a wide array of structurally diverse dimers.

One notable example of a naturally occurring dimeric ent-kaurane is Annomosin A. nih.govresearchgate.netresearchgate.netresearchgate.net This compound is composed of two ent-kaurane monomeric units: 19-al-ent-kauran-17-oic acid and 16,17-dihydroxy-ent-kauran-19-al. nih.gov Annomosin A was the first dimeric ent-kaurane derivative reported from the Annonaceae family. nih.govresearchgate.netacs.org While direct studies on the dimerization of ent-16S,17-Dihydroxykauran-3-one are not extensively documented, the structure of Annomosin A, which contains a 16,17-dihydroxy ent-kaurane moiety, suggests that such hydroxylated kauranes can serve as building blocks for dimerization.

Other complex ent-kaurane structures include those formed through various chemical modifications of the parent skeleton, such as carbon-carbon bond cleavages, oxidation, and intramolecular cyclizations, leading to seco-ent-kauranoids and other rearranged structures. nih.gov These modifications contribute to the vast structural diversity and wide range of biological activities observed in this class of compounds. nih.govfrontiersin.org

The biological implications of dimerization are significant. For instance, several dimeric ent-kauranoids isolated from Isodon species have demonstrated potent cytotoxic activities against various human tumor cell lines. researchgate.netcjnmcpu.comkib.ac.cn The synthesis of novel ent-kaurane-type diterpenoid derivatives, including dimers, has been a focus of research to develop more effective antitumor agents. nih.gov These synthetic efforts have led to compounds with enhanced cytotoxic potencies and selectivity against highly aggressive tumor cells. nih.gov

The following tables summarize the structures and biological activities of some notable dimeric and complex ent-kaurane diterpenoids.

Table 1: Examples of Dimeric ent-Kaurane Diterpenoids and their Biological Activities

| Compound Name | Monomeric Units | Source/Synthesis | Biological Activity | References |

| Annomosin A | 19-al-ent-kauran-17-oic acid and 16,17-dihydroxy-ent-kauran-19-al | Annona squamosa | Anti-platelet aggregation activity. | nih.govresearchgate.netacs.org |

| Acutifloric acid | Labdane monomer and an ent-kaurane monomer | Xylopia acutiflora | Not extensively reported. | nih.govfrontiersin.org |

| Frutoic acid | Labdane monomer and an ent-kaurane monomer | Xylopia acutiflora | Not extensively reported. | nih.gov |

| Bisrubescensins A-C | Dimeric ent-kauranoids | Isodon rubescens | Cytotoxic activity. | cjnmcpu.com |

| Silvaticusin D | ent-Kaurane dimer with a cyclobutane (B1203170) moiety | Isodon silvaticus | Cytotoxic effects against five human tumor cell lines (HL-60, A-549, SMMC-7721, MDA-MB-231, and SW-480). | kib.ac.cn |

Table 2: Cytotoxic Activities of Selected Dimeric and Complex ent-Kaurane Diterpenoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source | References |

| Silvaticusin D | HL-60 | 1.27 ± 0.08 | Isodon silvaticus | kib.ac.cn |

| A-549 | 3.45 ± 0.15 | kib.ac.cn | ||

| SMMC-7721 | 2.89 ± 0.21 | kib.ac.cn | ||

| MDA-MB-231 | 7.52 ± 0.33 | kib.ac.cn | ||

| SW-480 | 4.11 ± 0.27 | kib.ac.cn | ||

| Rabdonervosin G | HepG2 | 2.36 | Isodon nervosus | nih.gov |

| PC-9/ZD | 6.07 | nih.gov | ||

| Rabdonervosin H | HepG2 | 8.64 | Isodon nervosus | nih.gov |

| CNE2 | 9.77 | nih.gov | ||

| Laxiflorin J | K562 | < 0.5 µg/mL | Isodon eriocalyx var. laxiflora | researchgate.net |

| T24 | < 0.5 µg/mL | researchgate.net | ||

| Maoecrystal P | K562 | < 0.5 µg/mL | Isodon eriocalyx var. laxiflora | researchgate.net |

| T24 | < 0.5 µg/mL | researchgate.net |

Mechanistic Investigations of Biological Activities of Ent 16s,17 Dihydroxykauran 3 One

Cellular and Molecular Mechanisms of Apoptosis Induction in Cancer Cells

ent-16α,17-Dihydroxykauran-3-one has been identified as a modest inducer of apoptosis, or programmed cell death, in cancer cells. In a study involving human MDR1 gene-transfected mouse lymphoma cells, this compound was among the most effective of the diterpenes tested, inducing apoptosis in 31.4% of the cells. iiarjournals.orgiiarjournals.org This suggests a potential role for this compound in cancer therapy by promoting the self-destruction of malignant cells. While the precise molecular pathways of this apoptosis induction are still under investigation, its ability to trigger this process highlights its therapeutic potential.

Table 1: Apoptosis Induction by Diterpenes in Human MDR1 Gene-Transfected Mouse Lymphoma Cells

| Compound | Apoptosis (%) |

|---|---|

| ent-16α,17-Dihydroxykauran-3-one | 31.4 |

| ent-16α,17-Dihydroxyatisan-3-one | 26.5 |

Modulation of Multidrug Resistance (MDR) via P-glycoprotein Interaction

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). iiarjournals.orgiiarjournals.org These proteins actively transport anticancer drugs out of cancer cells, reducing their efficacy. Research has explored the potential of ent-16α,17-dihydroxykauran-3-one to modulate MDR. However, studies have shown that unlike other diterpenes, ent-16α,17-dihydroxykauran-3-one was found to be inactive as a P-gp inhibitor. researchgate.net This indicates that its anticancer activity is likely independent of P-gp modulation.

Anti-inflammatory Pathways and Immunomodulatory Effects

ent-16α,17-Dihydroxykauran-3-one and related kaurane (B74193) diterpenes have demonstrated notable anti-inflammatory and immunomodulatory properties. These effects are primarily attributed to their ability to interfere with key inflammatory signaling pathways.

Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger a potent inflammatory response in microglial cells, the resident immune cells of the central nervous system. semanticscholar.orgresearchgate.net This response includes the overproduction of nitric oxide (NO), a key inflammatory mediator. semanticscholar.orgresearchgate.net Several studies have highlighted the ability of ent-kaurane diterpenoids to inhibit LPS-induced NO production in BV2 microglial cells. semanticscholar.orgresearchgate.netresearchgate.net This inhibitory action suggests a potential neuroprotective role for these compounds by mitigating neuroinflammation. semanticscholar.orgnih.gov The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. researchgate.netresearchgate.net

Antithrombotic and Antiplatelet Aggregation Mechanisms

A related compound, ent-16β,17-dihydroxy-kauran-19-oic acid, has been investigated for its antithrombotic and antiplatelet effects. researchgate.netnih.gov Platelet aggregation is a critical step in the formation of blood clots, and its inhibition is a key strategy in preventing thrombotic events. frontiersin.orgpharmgkb.org

Studies on ent-16β,17-dihydroxy-kauran-19-oic acid have demonstrated its ability to significantly inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and arachidonic acid. researchgate.netnih.gov The mechanism behind this inhibition appears to be linked to an increase in cyclic AMP (cAMP) levels within the platelets. researchgate.netnih.gov Elevated cAMP levels are known to suppress platelet activation and aggregation. pharmgkb.org This suggests that kaurane diterpenes may exert their antithrombotic effects by modulating intracellular signaling pathways that regulate platelet function. researchgate.netnih.gov

Table 2: Investigated Biological Activities of ent-16α,17-Dihydroxykauran-3-one and Related Compounds

| Biological Activity | Key Mechanistic Finding | Relevant Compound(s) |

|---|---|---|

| Apoptosis Induction | Induces programmed cell death in cancer cells. iiarjournals.orgiiarjournals.org | ent-16α,17-Dihydroxykauran-3-one |

| Multidrug Resistance | Inactive as a P-glycoprotein inhibitor. researchgate.net | ent-16α,17-Dihydroxykauran-3-one |

| Anti-inflammatory | Inhibits LPS-induced nitric oxide production in microglial cells. researchgate.netnih.gov | ent-kaurane diterpenoids |

| Modulates the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govnih.gov | ent-kaurane diterpenoids |

| Antiplatelet | Inhibits platelet aggregation induced by ADP, thrombin, and arachidonic acid. researchgate.netnih.gov | ent-16β,17-dihydroxy-kauran-19-oic acid |

Role of cAMP Induction in Antiplatelet Effects

Research has shown that the related compound, ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA), isolated from Siegesbeckia pubescens, exhibits antiplatelet and antithrombotic activities. nih.govresearchgate.net In vivo studies demonstrated that DDKA significantly reduces thrombus weight in an arterio-venous shunt model in rats and increases plasma levels of cyclic adenosine monophosphate (cAMP). nih.gov In vitro, pretreatment of washed rat platelets with DDKA not only inhibited platelet aggregation induced by various agonists but also led to an increase in cAMP levels in platelets activated by adenosine diphosphate (ADP). nih.gov These findings suggest that the antiplatelet and antithrombotic effects of DDKA may be mediated, at least in part, by the induction of cAMP. nih.govresearchgate.net

Table 1: Effects of ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) on Platelet Aggregation and cAMP Levels

| Experimental Model | Agonist | Effect of DDKA | Reference |

| In vivo (arterio-venous shunt) | - | Reduced thrombus weight, Increased plasma cAMP | nih.gov |

| In vitro (washed rat platelets) | ADP, Thrombin, Arachidonic acid | Inhibited platelet aggregation | nih.gov |

| In vitro (ADP-activated platelets) | ADP | Increased intracellular cAMP | nih.gov |

Antiviral Mechanisms (e.g., HIV replication inhibition)

The compound ent-16β,17-dihydroxykauran-19-oic acid, isolated from the fruits of Annona squamosa, has demonstrated significant anti-HIV activity. nih.gov This kaurane derivative was shown to inhibit the replication of the human immunodeficiency virus (HIV) in H9 lymphocyte cells. nih.gov The effective concentration for 50% inhibition (EC50) was determined to be 0.8 microgram/mL, with a therapeutic index greater than 5. nih.gov While the precise mechanism of HIV replication inhibition by this specific compound is not fully detailed in the available literature, the activity is attributed to the diterpene structure. nih.govebi.ac.uk The fruit pulp of A. squamosa has been reported to significantly inhibit HIV replication in H9 lymphocytes. nih.gov

Antimicrobial Mechanisms (e.g., Cell Membrane Disruption, Essential Enzyme Inhibition)

Diterpenes, as a class of natural products, are recognized for their diverse pharmacological effects, including antimicrobial activity. nih.gov The mechanisms underlying their antimicrobial action can range from the disruption of cell membrane integrity to the inhibition of essential enzymes. nih.gov While specific studies on the antimicrobial mechanisms of ent-16α,17-dihydroxykauran-3-one are limited, related kaurane diterpenes have shown antimicrobial properties. mdpi.com The lipophilic nature of some diterpenes allows them to cross bacterial cell membranes, leading to cellular damage. mdpi.com

Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging)

Studies on extracts from Siegesbeckia glabrescens have identified compounds with both antioxidant and anti-melanogenesis effects. nih.govdntb.gov.ua Among the isolated compounds, methyl ent-16α,17-dihydroxy-kauran-19-oate (MDK), a derivative of the subject compound, demonstrated strong antioxidant effects. nih.govmdpi.com This compound, along with kirenol, was found to inhibit intracellular reactive oxygen species (ROS) levels in tert-butyl hydroperoxide (t-BHP)-treated B16F10 melanoma cells. dntb.gov.uanih.gov The antioxidant activity was assessed through various radical scavenging assays, including those for 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide (NO). nih.govmdpi.com These findings suggest that the antioxidant mechanism involves the scavenging of reactive oxygen species, which can contribute to the prevention of oxidation-induced cellular damage. dntb.gov.uanih.gov

Anti-melanogenesis Signaling Pathways (e.g., MITF-mediated Melanogenesis, TYR Activity Inhibition)

The compound methyl ent-16α,17-dihydroxy-kauran-19-oate (MDK) has been shown to possess potent inhibitory effects on melanin (B1238610) production and tyrosinase (TYR) activity. nih.govmdpi.com Melanin synthesis is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes like tyrosinase. nih.gov Western blot analysis revealed that MDK, along with kirenol, suppressed the expression of tyrosinase-related protein (TYRP)-1, TYRP-2, and MITF in B16F10 melanoma cells. nih.govresearchgate.net By downregulating MITF, MDK effectively inhibits the entire enzymatic cascade responsible for melanin synthesis. nih.govresearchgate.net

Table 2: Effects of Methyl ent-16α,17-dihydroxy-kauran-19-oate (MDK) on Melanogenesis

| Target | Effect of MDK | Cell Line | Reference |

| Melanin Production | Inhibition | B16F10 | mdpi.com |

| Tyrosinase (TYR) Activity | Inhibition | B16F10 | mdpi.com |

| MITF Expression | Suppression | B16F10 | nih.govresearchgate.net |

| TYRP-1 Expression | Suppression | B16F10 | nih.govresearchgate.net |

| TYRP-2 Expression | Suppression | B16F10 | nih.govresearchgate.net |

Angiogenesis Inhibition through VEGFR-2 Signaling

While direct studies on the effect of ent-16α,17-dihydroxykauran-3-one on angiogenesis are not extensively documented, the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are critical regulators of this process. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a key strategy for blocking angiogenesis, which is crucial in conditions like cancer. nih.gov Antiangiogenic therapies often target this pathway to inhibit the growth of new blood vessels. nih.gov The plant Siegesbeckia glabrescens, from which related compounds have been isolated, is known to have anti-angiogenic properties. mdpi.com

Interaction with Plant Growth Regulation Pathways (e.g., Gibberellins (B7789140) Biosynthesis)

Kaurane diterpenes are natural intermediates in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. mdpi.comnih.gov The biosynthesis of gibberellins begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the tetracyclic hydrocarbon ent-kaurene (B36324). brazilianjournals.com.br This ent-kaurene then undergoes a series of oxidation steps, catalyzed by enzymes such as ent-kaurene oxidase, to eventually form gibberellins. kit.edufrontiersin.org Therefore, ent-kaurane derivatives can potentially interact with and influence the gibberellin biosynthesis pathway, thereby affecting plant growth and development. frontiersin.org

Analytical and Spectroscopic Characterization of Ent 16s,17 Dihydroxykauran 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete structure of complex natural products like ent-16S,17-Dihydroxykauran-3-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and spatial relationships within the molecule.

The process of structure elucidation begins with acquiring 1D ¹H and ¹³C NMR spectra. The ¹³C NMR spectrum for an ent-kaurane diterpenoid typically shows 20 carbon signals, which can be categorized by type (methyl, methylene, methine, and quaternary) using a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. researchgate.net For this compound, the presence of a ketone is indicated by a characteristic downfield signal for a carbonyl carbon (C-3) around 215.5 ppm, while two oxygenated carbons (C-16 and C-17) appear further upfield. researchgate.net

2D NMR experiments are crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of adjacent protons, for example, through the cyclohexane (B81311) rings of the kaurane (B74193) skeleton. mdpi.comnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling the unambiguous assignment of carbon signals based on their attached proton shifts. researchgate.netmdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons separated by two or three bonds. It is vital for connecting different spin systems and positioning quaternary carbons and functional groups. For instance, HMBC correlations from methyl protons (H-18 and H-20) can confirm their attachment points and the location of the C-3 carbonyl group. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly connected through bonds. ROESY is essential for determining the relative stereochemistry of the molecule by observing Nuclear Overhauser Effect (NOE) correlations. researchgate.netmdpi.comnih.gov

The following table summarizes representative ¹H and ¹³C NMR data for the ent-kaurane skeleton of this compound, compiled from literature data on the compound and its close analogs. researchgate.net

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ~40.6 | ~2.01 (m), ~1.26 (m) |

| 2 | ~34.5 | ~2.79 (m), ~2.40 (m) |

| 3 | ~215.5 | - |

| 4 | ~48.0 | - |

| 5 | ~57.4 | ~1.37 (m) |

| 6 | ~21.0 | ~1.58 (m), ~1.59 (m) |

| 7 | ~41.0 | ~1.41 (m), ~2.45 (m) |

| 8 | ~45.0 | - |

| 9 | ~55.0 | ~1.15 (d) |

| 10 | ~39.0 | - |

| 11 | ~18.5 | ~1.57 (m), ~2.50 (m) |

| 12 | ~33.0 | ~2.20 (m), ~1.53 (m) |

| 13 | ~42.1 | ~2.46 (m) |

| 14 | ~39.5 | ~1.98 (m), ~1.20 (m) |

| 15 | ~49.0 | ~1.73 (m), ~1.76 (m) |

| 16 | ~80.0 | - |

| 17 | ~70.8 | ~3.8 (d), ~3.6 (d) |

| 18 | ~21.8 | ~1.44 (s) |

| 19 | ~27.0 | ~1.1 (s) |

| 20 | ~18.3 | ~1.24 (s) |

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and instrument used.

The stereochemistry of the diol at C-16 and C-17 is a key structural feature. The chemical shifts of C-13, C-16, and C-17 are highly diagnostic for the 16S configuration in the ent-kaurane series (corresponding to a 16β-orientation of the substituents). researchgate.net In this compound, the characteristic ¹³C NMR signals appear at approximately 42.1 ppm (C-13), 80.0 ppm (C-16), and 70.8 ppm (C-17). researchgate.net These specific values are consistent with the established data for related compounds with the same stereochemistry and are used to confirm the configuration at this center. researchgate.net Further confirmation is obtained through ROESY experiments, which can reveal spatial correlations that define the relative orientation of the dihydroxy group with respect to other parts of the molecule. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry is indispensable for determining the molecular formula of a natural product. For this compound, the molecular formula is C₂₀H₃₂O₃. nih.gov HRESIMS provides a very precise mass measurement of the molecular ion. In positive ion mode, this would typically be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated exact mass for the proposed formula (calculated exact mass for C₂₀H₃₂O₃ is 320.2351). nih.gov An agreement within a few parts per million (ppm) confirms the elemental composition. This technique was used to establish the molecular formulas of many similar ent-kaurane diterpenes. researchgate.netmdpi.comnih.gov

| Formula | Ion | Calculated m/z |

| C₂₀H₃₂O₃ | [M+H]⁺ | 321.2424 |

| C₂₀H₃₂O₃ | [M+Na]⁺ | 343.2244 |

| C₂₀H₃₂O₃ | [M-H]⁻ | 319.2278 |

Gas chromatography-mass spectrometry is a technique used for separating and identifying volatile and thermally stable compounds. While highly useful for analyzing mixtures of natural products, its application to a polar, high-molecular-weight diterpenoid like this compound may require prior chemical derivatization (e.g., silylation) to increase its volatility. The mass spectrometer then provides a fragmentation pattern that can serve as a fingerprint for identification. Specific GC-MS data for this compound is not prominently featured in the primary literature for its initial structural elucidation.

Electron Impact Mass Spectrometry is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the compound's structure. For ent-kaurane diterpenoids, fragmentation often involves characteristic losses of methyl groups, water, and cleavages of the ring system. While EIMS can provide valuable structural information, softer ionization methods like ESI are often preferred for determining the molecular weight of intact natural products. Detailed EIMS fragmentation patterns specifically for this compound are not extensively documented in readily available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint". libretexts.orgmsu.edu

For this compound, the structure contains three key types of functional groups that give rise to characteristic absorption bands in the IR spectrum: hydroxyl (-OH), ketone (C=O), and alkane (C-H) groups. While a specific experimental spectrum for this compound is not detailed in the available literature, the expected absorption regions can be predicted based on established group frequencies. libretexts.org

Expected IR Absorption Bands for this compound:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong and broad band due to intermolecular hydrogen bonding. |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong and sharp peaks corresponding to sp³ C-H bonds. |

| Ketone (C=O) | C=O Stretch | 1725 - 1705 | Strong and sharp absorption, characteristic of a saturated cyclic ketone. |

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is crucial, as different stereoisomers can have vastly different biological activities. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are essential for this purpose.

Optical Rotation

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (typically 589 nm, the sodium D-line). The direction and magnitude of this rotation are reported as the specific rotation [α]D. The prefix "ent-" in the compound's name signifies that it is the enantiomer of the corresponding kaurane diterpenoid. Historically, ent-kaurene (B36324), the parent compound of the series, was named precisely because it exhibited a negative optical rotation, opposite to that of kaurane. nih.gov Therefore, the sign of the optical rotation provides a direct, albeit comparative, indication of the compound's absolute stereochemistry.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a more powerful technique for unambiguously determining the absolute configuration of complex molecules. ECD measures the difference in absorption of left- and right-circularly polarized light by a chromophore-containing molecule. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the stereochemical environment around the chromophore. nih.govresearchgate.net

In this compound, the ketone's carbonyl group (C=O) at the C-3 position acts as a chromophore. The stereochemistry of the entire tetracyclic system influences the ECD spectrum. The modern approach involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a presumed absolute configuration. nih.govrsc.org This calculation is typically performed using Time-Dependent Density Functional Theory (TD-DFT). frontiersin.org A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's true absolute configuration. researchgate.netresearchgate.net This methodology has been successfully applied to elucidate the absolute configurations of numerous related ent-kaurane diterpenoids. researchgate.net

X-ray Crystallography for Definitive Structural and Stereochemical Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms.

For complex polycyclic structures like ent-kaurane diterpenoids, X-ray crystallography provides unambiguous confirmation of the connectivity and relative configuration. Furthermore, through the use of anomalous dispersion, the absolute configuration can be determined without reference to other chiral molecules. mdpi.com Although a specific crystal structure for this compound has not been reported in the surveyed literature, this technique has been instrumental in confirming the structures of many related natural products. researchgate.netmdpi.com

A typical X-ray crystallographic analysis would yield the following key data:

Hypothetical Crystallographic Data Parameters:

| Parameter | Description |

| Crystal System | The crystal lattice's geometric classification (e.g., Orthorhombic, Monoclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Final R-factor | An indicator of the quality of the structural refinement. |

Successful crystallization and analysis would provide an unequivocal structural proof, solidifying the assignments made by other spectroscopic methods like NMR and ECD.

Future Perspectives and Research Directions for Ent 16s,17 Dihydroxykauran 3 One

Elucidation of Complete Molecular Mechanisms of Action for Specific Bioactivities

While preliminary studies have hinted at the bioactivities of ent-16S,17-Dihydroxykauran-3-one, a comprehensive understanding of its molecular mechanisms remains a critical area for future research. Investigations into its apoptosis-inducing effects have shown that it can trigger programmed cell death in certain cancer cell lines. iiarjournals.orgiiarjournals.org For instance, in human MDR1 gene-transfected mouse lymphoma cells, ent-16α,17-dihydroxykauran-3-one* induced apoptosis in 31.4% of cells. iiarjournals.orgiiarjournals.org However, the precise signaling pathways and molecular targets involved are yet to be fully delineated. Future studies should focus on identifying the key proteins, enzymes, and receptors that this compound interacts with to exert its cytotoxic and other biological effects. Techniques such as proteomics, transcriptomics, and molecular docking simulations will be invaluable in mapping out these intricate molecular interactions. A deeper understanding of these mechanisms is paramount for its development as a potential therapeutic agent.

Rational Design and Synthesis of Novel ent-Kaurane Derivatives with Enhanced Selectivity and Potency

The structural framework of this compound offers a versatile scaffold for chemical modification. The rational design and synthesis of novel ent-kaurane derivatives hold the promise of developing analogues with improved potency and selectivity. mdpi.comacs.orgmdpi.com By strategically modifying functional groups on the kaurane (B74193) skeleton, it is possible to enhance its interaction with specific biological targets, thereby increasing its efficacy and reducing off-target effects. For example, the introduction of α,β-unsaturated ketone moieties has been shown to yield derivatives with significant cytotoxic potencies against various tumor cell lines. mdpi.com Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different structural features influence biological activity. zenodo.org The synthesis of a library of derivatives will enable a systematic exploration of the chemical space around the parent compound, leading to the identification of lead candidates with optimized pharmacological profiles.

Exploration of Biosynthetic Enzymes for Chemoenzymatic Synthesis and Metabolic Engineering

The natural biosynthesis of ent-kaurane diterpenoids involves a complex series of enzymatic reactions. frontiersin.org The biosynthesis of the ent-kaurane skeleton begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to ent-copalyl diphosphate (ent-CPP), followed by a second cyclization to form ent-kaurene (B36324). Subsequent oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of a diverse array of functionalized ent-kaurane diterpenoids, including this compound. frontiersin.org

Future research should focus on the identification and characterization of the specific enzymes involved in the later, more specific steps of the biosynthetic pathway of this compound. The discovery of these enzymes will open the door to chemoenzymatic synthesis strategies, which combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis. Furthermore, understanding the genetic basis of the biosynthetic pathway will enable metabolic engineering approaches in microbial or plant systems to enhance the production of this compound or its precursors.

Advanced Preclinical Investigations into Therapeutic Potential

Building upon initial in vitro findings, advanced preclinical investigations are necessary to evaluate the therapeutic potential of this compound in vivo. This includes studies in animal models of various diseases, such as cancer and inflammatory conditions, to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. For instance, a related compound, ent-16β,17-dihydroxy-kauran-19-oic acid, has demonstrated antiplatelet and antithrombotic effects in rats. researchgate.net Another related compound, 16β,17-dihydroxy-ent-kauran-19-oic acid, has shown significant anti-HIV activity. nih.govmdpi.com These findings suggest that this compound and its derivatives may have a broad range of therapeutic applications that warrant further investigation.

Chemotaxonomic Significance and Plant-Specific Diterpenoid Profiles

Ent-kaurane diterpenoids are characteristic secondary metabolites in various plant families, including Euphorbiaceae and Annonaceae. sci-hub.senih.gov The presence of this compound in specific plant species, such as Euphorbia sieboldiana and Euphorbia ebracteolata, highlights its potential as a chemotaxonomic marker. nih.govmedchemexpress.com Further studies on the distribution of this compound and other related diterpenoids across a wider range of plant species can provide valuable insights into plant phylogeny and evolution. Establishing plant-specific diterpenoid profiles can also aid in the authentication and quality control of herbal medicines.

Development of Robust Analytical Methods for Quantitative Analysis in Biological Matrices

To support preclinical and potentially clinical studies, the development of robust and sensitive analytical methods for the quantitative analysis of this compound in various biological matrices is essential. This includes methods for its detection and quantification in plasma, tissues, and urine. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are well-suited for this purpose. mdpi.comnih.gov Validated analytical methods are crucial for pharmacokinetic studies, enabling the determination of key parameters that inform dosing regimens and therapeutic monitoring.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds is an exciting area for future research. mdpi.comd-nb.info Combining this compound with existing therapeutic agents could lead to enhanced efficacy, reduced side effects, and the overcoming of drug resistance. For example, studies on other ent-kaurane diterpenoids have shown synergistic effects with antibiotics against resistant bacterial strains. mdpi.com Investigating such combinations in various disease models could unveil novel therapeutic strategies with improved clinical outcomes.

Q & A

Basic Research Questions

Q. What are the primary natural sources of ent-16S,17-Dihydroxykauran-3-one, and how is it isolated for experimental use?

- Answer : The compound is primarily isolated from Homalanthus acuminatus stems and Euphorbia species (e.g., E. stracheyi, E. fischeriana). Extraction involves solvent-based methods (e.g., methanol/chloroform), followed by chromatographic purification using preparative TLC (silica gel, chloroform:methanol 9:1) or HPLC. Structural confirmation relies on NMR (1D/2D) and HR-ESI-MS, with characteristic fragmentation patterns such as sequential water/CO losses observed in MS/MS (e.g., m/z 303.23 → 285.22 → 267.21) .

Q. What standard analytical methods are used to characterize this compound?

- Answer : Key methods include:

- NMR spectroscopy : Assignments of stereochemistry (e.g., C-16S configuration via 13C NMR comparisons) .

- Mass spectrometry : HR-ESI-MS for molecular formula (C₂₀H₃₂O₃; [M+H]⁺ at m/z 321.2426) and MS/MS for fragmentation pathways .

- TLC : Visualization under UV (254 nm) or sulfuric acid staining for purity assessment .

Q. What are the documented biological activities of this compound in preliminary studies?

- Answer : Early studies highlight:

- Apoptosis induction : Activity in L5178 MDR1-transfected mouse lymphoma cells, linked to P-gp inhibition .

- Neuroprotection : Potentiation of NGF-mediated neurite outgrowth in PC12 cells (EC₅₀ = 19.7 μM) .

- Cytotoxicity : Screening against cancer cell lines (e.g., A-549, MCF-7) with variable potency depending on cell type .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in overcoming multidrug resistance (MDR) in cancer?

- Answer :

- Cell models : Use MDR1-transfected cell lines (e.g., L5178) with controls for P-gp activity .

- Assays : Combine apoptosis assays (Annexin V/PI staining) with rhodamine-123 efflux tests to correlate P-gp inhibition with cytotoxicity.

- Dosage optimization : Test sub-cytotoxic concentrations to isolate MDR-modulatory effects from direct cell death .

Q. What methodologies resolve contradictions in reported bioactivity (e.g., variable cytotoxicity across studies)?

- Answer : Contradictions may arise from:

- Cell-specific responses : Validate activity in multiple cell lines (e.g., solid tumors vs. leukemias) .

- Compound purity : Ensure >95% purity via HPLC and confirm absence of co-eluting diterpenoids (e.g., prostratin) that may synergize/antagonize effects .

- Mechanistic overlap : Use RNA-seq or proteomics to identify off-target pathways (e.g., acetylcholinesterase inhibition) that might confound results .

Q. How can structural analogs of this compound be synthesized to improve its pharmacokinetic properties?

- Answer :

- SAR studies : Modify the kaurane skeleton at C-3 (ketone) or C-16/C-17 (dihydroxy groups) to enhance solubility or stability.

- Semi-synthesis : Start with abundant precursors (e.g., ent-kaurenoic acid) and employ regioselective oxidation or glycosylation .

- In silico modeling : Use molecular docking (e.g., AutoDock) to predict interactions with P-gp or NGF receptors, guiding synthetic priorities .

Q. What statistical approaches are recommended for analyzing dose-response data in apoptosis assays?

- Answer :

- Nonlinear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values.

- Error analysis : Report SEM/CI for triplicate experiments and use ANOVA to compare treatments .

- Normalization : Include positive controls (e.g., staurosporine) to account for plate-to-plate variability .

Methodological Notes

- Data Reproducibility : Always cross-validate findings with orthogonal methods (e.g., confirm apoptosis via caspase-3 activation alongside flow cytometry) .

- Ethical Reporting : Disclose raw data in supplementary materials, including unprocessed chromatograms and spectra, per guidelines like the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.